O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate
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Overview
Description
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dipropylcarbamothioyl group and a 4-methylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the dipropylcarbamothioyl group and the 4-methylphenyl group through various chemical reactions. Common reagents used in these reactions include thionyl chloride, dipropylamine, and 4-methylphenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE
- 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C21H26N2O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
O-[3-[(4-methylphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C21H26N2O2S/c1-4-13-23(14-5-2)21(26)25-19-8-6-7-17(15-19)20(24)22-18-11-9-16(3)10-12-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChI Key |
SRTHMQLRUOOFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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